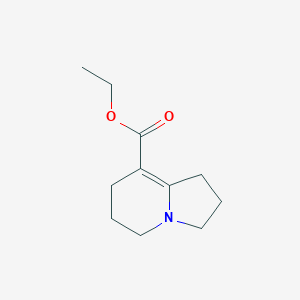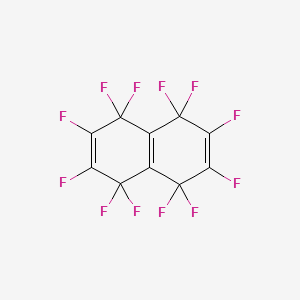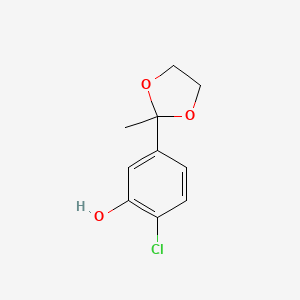![molecular formula C23H16N8O4 B14361557 10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) CAS No. 90665-69-3](/img/structure/B14361557.png)
10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including acting as enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes two benzo[g]pteridine units connected by a propane-1,3-diyl linker.
Méthodes De Préparation
The synthesis of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) typically involves multi-step organic reactions. The process begins with the preparation of benzo[g]pteridine intermediates, which are then linked via a propane-1,3-diyl bridge. Common synthetic routes include nucleophilic substitution reactions and organometallic couplings . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine rings. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and as a fluorescent probe in biological assays.
Industry: It is used in the development of dyes and pigments due to its unique optical properties.
Mécanisme D'action
The mechanism of action of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) include other pteridine derivatives such as pterin and lumazine . Compared to these, 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is unique due to its extended conjugation and the presence of the propane-1,3-diyl linker, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
90665-69-3 |
|---|---|
Formule moléculaire |
C23H16N8O4 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
10-[3-(2,4-dioxobenzo[g]pteridin-10-yl)propyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C23H16N8O4/c32-20-16-18(26-22(34)28-20)30(14-8-3-1-6-12(14)24-16)10-5-11-31-15-9-4-2-7-13(15)25-17-19(31)27-23(35)29-21(17)33/h1-4,6-9H,5,10-11H2,(H,28,32,34)(H,29,33,35) |
Clé InChI |
OLBDUVJWDICEBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCN4C5=CC=CC=C5N=C6C4=NC(=O)NC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)



![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)





-lambda~5~-phosphane](/img/structure/B14361554.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)

